molecular formula C22H22N6O2 B2776163 2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide CAS No. 1251676-70-6

2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide

Cat. No. B2776163
CAS RN: 1251676-70-6
M. Wt: 402.458
InChI Key: DPHYZUCFLXXDNT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl core, substituted with a 3,5-dimethylanilino group and a phenylacetamide group . The exact spatial arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Medicinal Chemistry and Biological Applications

Triazolopyrimidine derivatives have been extensively studied for their medicinal properties. A notable area of research involves their potential as antiasthma agents. For instance, triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors using the human basophil histamine release assay. The preparation of these compounds involves a series of chemical reactions starting from arylamidines, leading to the discovery of specific derivatives with significant activity, which were further evaluated for pharmacological and toxicological studies (Medwid et al., 1990).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of [1,2,4]triazolo[4,3-c]quinazolines , which have been studied for their photophysical properties . .

Mode of Action

Compounds in the [1,2,4]triazolo[4,3-c]quinazoline class have been shown to exhibit fluorescent properties , suggesting that they may interact with their targets through electronic transitions.

Result of Action

Compounds in the [1,2,4]triazolo[4,3-c]quinazoline class have been shown to exhibit fluorescent properties , suggesting that they may have potential applications in imaging or diagnostics.

properties

IUPAC Name

2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-14-9-15(2)11-18(10-14)25-21-23-16(3)12-19-26-27(22(30)28(19)21)13-20(29)24-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHYZUCFLXXDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide

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